![molecular formula C9H17NO3 B13172013 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is used primarily for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of oxan-3-yl derivatives and aminomethyl groups, which are reacted in the presence of catalysts and solvents to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Aminomethyl)oxan-3-yl]oxy}propanamide: Similar in structure but differs in functional groups and reactivity.
N-Phenylhydroxylamine: Shares some chemical properties but has different applications and reactivity.
Uniqueness
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it valuable in research and industrial settings .
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[3-(aminomethyl)oxan-3-yl]-2-hydroxypropanal |
InChI |
InChI=1S/C9H17NO3/c1-8(12,6-11)9(5-10)3-2-4-13-7-9/h6,12H,2-5,7,10H2,1H3 |
InChI Key |
PRONYBGQMRWYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)(C1(CCCOC1)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-(4-aminopiperidin-1-yl)-2-methyl-3-oxopropyl]carbamate](/img/structure/B13171934.png)

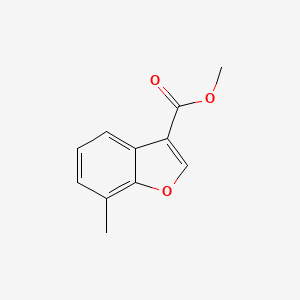
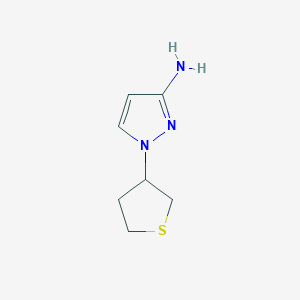
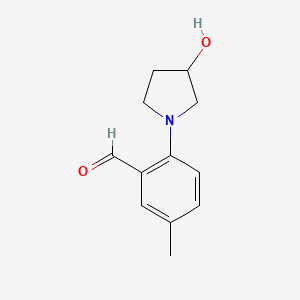
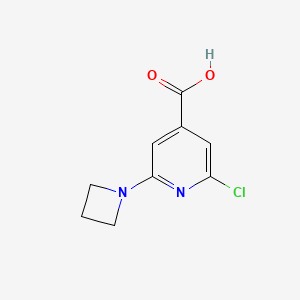
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)


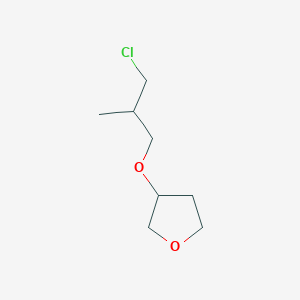

![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)
![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

